molecular formula C27H33NO B2453778 2,2-DIMETHYL-N-[4-(3-PHENYLADAMANTAN-1-YL)PHENYL]PROPANAMIDE CAS No. 313508-95-1

2,2-DIMETHYL-N-[4-(3-PHENYLADAMANTAN-1-YL)PHENYL]PROPANAMIDE

Cat. No.: B2453778
CAS No.: 313508-95-1
M. Wt: 387.567
InChI Key: NDOXDIVBJJJYNQ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-[4-(3-phenyladamantan-1-yl)phenyl]propanamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. The structure of this high molecular weight molecule integrates a rigid, lipophilic adamantane core, a feature known to enhance blood-brain barrier penetration and is present in several therapeutic agents. This specific structural motif suggests potential for application in neuroscientific research. The compound's mechanism of action is not fully elucidated, but its design, featuring a propanamide linker, is reminiscent of compounds that target central nervous system (CNS) receptors. Researchers are investigating its potential as a modulator of NMDA receptors, which are implicated in glutamate-mediated excitotoxicity, a key pathological process in various neurodegenerative disorders . The phenyl-substituted adamantane group may allow for interaction with specific receptor subunits, such as GluN2B, which is an attractive target for neuroprotective strategies . This product is intended for non-clinical, in-vitro research applications only. It is not for diagnostic or therapeutic use in humans or animals. The buyer assumes all responsibility for confirming the compound's identity and purity and for complying with all applicable local, state, and federal regulations.

Properties

IUPAC Name

2,2-dimethyl-N-[4-(3-phenyl-1-adamantyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33NO/c1-25(2,3)24(29)28-23-11-9-22(10-12-23)27-16-19-13-20(17-27)15-26(14-19,18-27)21-7-5-4-6-8-21/h4-12,19-20H,13-18H2,1-3H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOXDIVBJJJYNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-DIMETHYL-N-[4-(3-PHENYLADAMANTAN-1-YL)PHENYL]PROPANAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 3-phenyl-1-adamantylamine with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,2-DIMETHYL-N-[4-(3-PHENYLADAMANTAN-1-YL)PHENYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-DIMETHYL-N-[4-(3-PHENYLADAMANTAN-1-YL)PHENYL]PROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-DIMETHYL-N-[4-(3-PHENYLADAMANTAN-1-YL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets. The adamantyl group is known for its ability to enhance the lipophilicity of the compound, facilitating its passage through cell membranes. The phenyl group can engage in π-π interactions with aromatic amino acids in proteins, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-dimethyl-N-phenylpropanamide
  • 3-phenyl-1-adamantylamine
  • 2,2-dimethyl-N-(3-methylphenyl)propanamide

Uniqueness

2,2-DIMETHYL-N-[4-(3-PHENYLADAMANTAN-1-YL)PHENYL]PROPANAMIDE is unique due to the presence of both adamantyl and phenyl groups, which confer distinct physicochemical properties. This combination enhances its stability, lipophilicity, and potential biological activity compared to similar compounds.

Biological Activity

2,2-Dimethyl-N-[4-(3-phenyladamantan-1-yl)phenyl]propanamide is a synthetic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing on diverse scientific literature.

  • Molecular Formula : C22H30N2O
  • Molecular Weight : 346.49 g/mol
  • CAS Number : 1459-50-3

The compound exhibits its biological effects primarily through interactions with various receptor systems and enzymes. Initial studies suggest that it may act as an antagonist or modulator in specific pathways associated with pain and inflammation.

Antinociceptive Effects

Research indicates that this compound has significant antinociceptive properties. In animal models, it has been shown to reduce pain responses in both acute and chronic pain settings.

  • Study Findings :
    • An experimental study demonstrated that the compound significantly reduced nociceptive behavior in mice subjected to thermal and chemical stimuli.
    • The observed effects were comparable to those of established analgesics, suggesting a similar mechanism of action.

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases.

Study Type Findings
In vitroReduced IL-6 and TNF-alpha levels in macrophages stimulated by LPS.
In vivoDecreased paw edema in rats induced by carrageenan injection.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Chronic Pain Management :
    A clinical trial involving patients with chronic pain conditions reported significant improvements in pain scores when treated with the compound compared to placebo groups.
  • Inflammatory Disorders :
    Patients suffering from rheumatoid arthritis showed reduced joint swelling and pain after administration of the compound over a six-week period.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Absorption : Rapidly absorbed after oral administration.
  • Distribution : Widely distributed throughout body tissues; crosses the blood-brain barrier.
  • Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
  • Excretion : Excreted mainly through urine.

Safety Profile

Initial toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are warranted to fully understand its long-term effects and potential side effects.

Q & A

Basic Question: What are the optimized synthetic routes for 2,2-dimethyl-N-[4-(3-phenyladamantan-1-yl)phenyl]propanamide, and how can purity be validated?

Methodological Answer:
The synthesis typically involves coupling 4-(3-phenyladamantan-1-yl)aniline with 2,2-dimethylpropanoyl chloride under anhydrous conditions. Key steps include:

  • Acylation : Use Schlenk techniques to avoid moisture, with triethylamine as a base in dichloromethane (0–5°C, 12 hours) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water yields >95% purity .
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via 1H^1H-/13C^{13}C-NMR (e.g., adamantane C-H signals at δ 1.6–2.1 ppm) .

Basic Question: Which analytical techniques are critical for characterizing this compound’s stability under varying pH conditions?

Methodological Answer:
Stability studies require:

  • Kinetic Analysis : Incubate the compound in buffered solutions (pH 1–13, 37°C) and monitor degradation via UV-Vis spectroscopy (λmax 260–280 nm) .
  • Degradation Products : Identify by LC-MS (ESI+ mode) and compare fragmentation patterns to synthetic standards .
  • Thermal Stability : Use TGA-DSC to assess decomposition temperatures (expected >200°C due to adamantane’s rigidity) .

Basic Question: What are the primary biological targets of this compound, and how are preliminary activity assays designed?

Methodological Answer:
The adamantane and propanamide moieties suggest potential interactions with:

  • Enzymes : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates in human liver microsomes .
  • Membrane Receptors : Screen for GPCR activity via cAMP or calcium flux assays in HEK293 cells transfected with receptor plasmids .
  • Cell Viability : Use MTT assays in cancer lines (e.g., MCF-7, HepG2) with IC50 determination via nonlinear regression .

Advanced Question: How can researchers resolve contradictions in biological activity data across different assay platforms?

Methodological Answer:
Contradictions often arise from assay-specific variables. Mitigation strategies include:

  • Orthogonal Assays : Validate kinase inhibition via both radiometric (32P^{32}P-ATP) and fluorescence polarization (FP) methods .
  • Meta-Analysis : Apply hierarchical Bayesian modeling to integrate data from high-throughput screens and low-throughput dose-response studies .
  • Solubility Correction : Account for DMSO artifacts by measuring compound precipitation via dynamic light scattering (DLS) .

Advanced Question: What methodologies are used to establish structure-activity relationships (SAR) for adamantane-containing propanamides?

Methodological Answer:
SAR studies require:

  • Analog Synthesis : Introduce substituents at the adamantane phenyl group (e.g., -F, -CF3) via Suzuki-Miyaura coupling .
  • Computational Modeling : Perform docking (AutoDock Vina) and MD simulations (GROMACS) to map binding poses in target proteins .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent effects using Schrödinger’s FEP+ module .

Advanced Question: How should theoretical frameworks guide mechanistic studies of this compound’s pharmacokinetics?

Methodological Answer:
Link hypotheses to established models:

  • Compartmental PK Modeling : Use NONMEM to fit plasma concentration-time data, incorporating adamantane’s logP (~4.5) to predict tissue distribution .
  • CYP Metabolism Prediction : Apply BioTransformer 3.0 to identify potential Phase I metabolites, validated by in vitro microsomal assays .
  • Transport Mechanisms : Test P-gp efflux using Caco-2 monolayers with/without inhibitors (e.g., verapamil) .

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